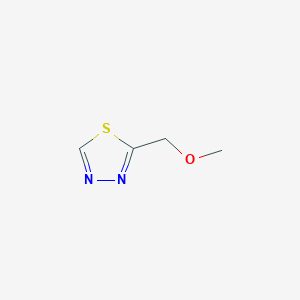







|
REACTION_CXSMILES
|
CO[CH2:3][C:4]1[S:5][CH:6]=[N:7][N:8]=1.Cl.[NH2:10][CH2:11][CH2:12][SH:13].Br>>[S:5]1[CH:6]=[N:7][N:8]=[C:4]1[CH2:3][S:13][CH2:12][CH2:11][NH2:10] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCC=1SC=NN1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCCS
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water
|
|
Type
|
ADDITION
|
|
Details
|
The solution was adjusted to pH 11 by the addition of IRA 400(OH-)
|
|
Type
|
WASH
|
|
Details
|
was eluted with dilute acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
The eluate was evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NN=C1)CSCCN
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |